molecular formula C13H12N4O3 B11058966 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide

2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide

Cat. No.: B11058966
M. Wt: 272.26 g/mol
InChI Key: TZAXGFLIXIPRJC-UHFFFAOYSA-N
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Description

2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

The synthesis of 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,5-enynes or 1,6-enynes using transition metal catalysis. This method allows for the simultaneous formation of both rings in a single reaction step . Another approach is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by photoredox catalysts under blue LED irradiation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.

Chemical Reactions Analysis

2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-azabicyclo[3.1.0]hexane have shown potential as antiviral, antibacterial, and anticancer agents . For example, protease inhibitors based on this scaffold have been used in the treatment of hepatitis C and COVID-19 . Additionally, it has applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-Imino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as proteases, which are involved in various biological processes. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-amino-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarboxamide

InChI

InChI=1S/C13H12N4O3/c14-8-12(9(15)18)7(6-4-2-1-3-5-6)13(12,10(16)19)11(20)17-8/h1-5,7H,(H2,15,18)(H2,16,19)(H2,14,17,20)

InChI Key

TZAXGFLIXIPRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3(C2(C(=O)N=C3N)C(=O)N)C(=O)N

Origin of Product

United States

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